An In-depth Technical Guide to the Synthesis and Characterization of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
An In-depth Technical Guide to the Synthesis and Characterization of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3. This isotopically labeled compound serves as a critical internal standard for the quantitative analysis of crotonaldehyde in various matrices using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling on the dinitrophenyl ring provides a distinct mass shift, enabling accurate quantification in complex biological and environmental samples.
Synthesis Methodology
The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is achieved through a two-step process. The first step involves the synthesis of the deuterated precursor, 2,4-Dinitrophenylhydrazine-d3. This is followed by a condensation reaction with crotonaldehyde.
Synthesis of 2,4-Dinitrophenylhydrazine-d3
The preparation of 2,4-Dinitrophenylhydrazine-d3 is analogous to the synthesis of its non-deuterated counterpart, starting from a deuterated benzene ring. A plausible synthetic route begins with the nitration of chlorobenzene-d3 to yield 2,4-dinitrochlorobenzene-d3, followed by a reaction with hydrazine.
Experimental Protocol:
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Step 1: Nitration of Chlorobenzene-d3
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In a fume hood, carefully add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid in a flask, keeping the mixture cool in an ice bath.
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Slowly add 5 g of chlorobenzene-d3 to the nitrating mixture with constant stirring, ensuring the temperature does not exceed 50°C.
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After the addition is complete, heat the mixture in a water bath at 50°C for one hour to complete the nitration.
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Carefully pour the reaction mixture onto crushed ice, which will cause the 2,4-dinitrochlorobenzene-d3 to precipitate.
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Filter the yellow solid, wash it thoroughly with cold water until the washings are neutral, and dry it. Recrystallization from ethanol can be performed for further purification.
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Step 2: Synthesis of 2,4-Dinitrophenylhydrazine-d3
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Dissolve 4 g of 2,4-dinitrochlorobenzene-d3 in 50 mL of ethanol in a round-bottom flask.
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In a separate beaker, prepare a solution of hydrazine by carefully adding 2.5 mL of 64% hydrazine hydrate solution to 20 mL of ethanol.
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Slowly add the hydrazine solution to the 2,4-dinitrochlorobenzene-d3 solution with stirring. A deep red precipitate of 2,4-dinitrophenylhydrazine-d3 will form.
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Reflux the mixture for one hour to ensure the reaction goes to completion.
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Cool the reaction mixture, filter the crystalline product, wash with a small amount of cold ethanol, and dry.
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Caption: Synthesis of the deuterated precursor.
Synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3
The final product is synthesized via a condensation reaction between crotonaldehyde and the prepared 2,4-Dinitrophenylhydrazine-d3. This reaction is a classic method for the derivatization of aldehydes and ketones.[2]
Experimental Protocol:
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Prepare a solution of 2,4-dinitrophenylhydrazine-d3 by dissolving 0.5 g of the compound in 5 mL of concentrated sulfuric acid.
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Carefully add this solution to a mixture of 10 mL of water and 25 mL of ethanol.
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In a separate container, dissolve 0.25 g of crotonaldehyde in 10 mL of ethanol.
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Slowly add the crotonaldehyde solution to the 2,4-dinitrophenylhydrazine-d3 solution with constant stirring.
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An orange to reddish-orange precipitate of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 will form. The reaction of unsymmetrical aldehydes like crotonaldehyde with 2,4-DNPH can lead to the formation of syn and anti isomers.
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Allow the mixture to stand for at least one hour, or until precipitation is complete.
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Filter the precipitate, wash with a cold 2 M sulfuric acid solution, followed by a small amount of cold ethanol.
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Dry the product in a desiccator. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.
Caption: Final condensation reaction step.
Characterization Data
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀D₃H₇N₄O₄ | [3] |
| Molecular Weight | 253.23 g/mol | [3] |
| CAS Number | 259824-64-1 | [3] |
| Appearance | Orange to reddish-orange crystalline powder | Inferred |
| Melting Point | Approx. 190-195 °C | [4][5] |
| Isotopic Purity | ≥99 atom % D | [3] |
Spectroscopic Data
The following sections detail the expected spectroscopic data for Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3, with comparisons to its non-deuterated analog where appropriate.
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is crucial for confirming the structure and the position of the deuterium labels. In the deuterated compound, the signals corresponding to the protons on the dinitrophenyl ring will be absent.
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Expected Chemical Shifts (δ, ppm):
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~11.0-11.5 (s, 1H): N-H proton.
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~8.0-9.0 (m): Aromatic protons of the dinitrophenyl ring. These signals will be absent or significantly reduced in the d3-labeled compound.
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~7.5-8.0 (d, 1H): Azomethine proton (-N=CH-).
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~6.0-7.0 (m, 2H): Vinyl protons (-CH=CH-).
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~2.0 (d, 3H): Methyl protons (-CH₃).
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2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule. The carbon atoms attached to deuterium may show a slight upfield shift and a change in multiplicity due to C-D coupling.
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Expected Chemical Shifts (δ, ppm):
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~160-165: Azomethine carbon (-N=C-).
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~140-150: Aromatic carbons attached to nitro groups.
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~120-140: Vinyl and other aromatic carbons.
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~115-120: Aromatic carbon attached to the hydrazine group.
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~18-20: Methyl carbon (-CH₃).
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2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching |
| ~3100 | Aromatic C-H stretching (will be altered in the d3 compound) |
| ~2200-2300 | C-D stretching (expected in the d3 compound) |
| ~1620 | C=N stretching |
| ~1590 | C=C stretching (aromatic and vinyl) |
| ~1500 & ~1330 | Asymmetric and symmetric NO₂ stretching |
2.2.4. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and the successful incorporation of the deuterium atoms.
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Expected Molecular Ion ([M+H]⁺): m/z 254.08 (calculated for C₁₀D₃H₈N₄O₄⁺). The non-deuterated analog would have a molecular ion at m/z 251.08. This 3-unit mass shift is a clear indicator of successful deuteration.
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Fragmentation Pattern: The fragmentation pattern is expected to be similar to the non-deuterated compound, with key fragments corresponding to the dinitrophenyl-d3 moiety and the crotonaldehyde portion of the molecule.
Experimental Workflow and Logic
The overall process from starting materials to the fully characterized product follows a logical progression.
Caption: Overall experimental workflow.
Applications in Research and Development
Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is primarily used as an internal standard in analytical chemistry. Its application is crucial in:
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Pharmacokinetic Studies: To accurately quantify the levels of crotonaldehyde, a reactive metabolite, in biological samples during drug metabolism studies.
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Environmental Monitoring: For the precise measurement of crotonaldehyde, a common environmental pollutant, in air, water, and soil samples.
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Food Science: To determine the concentration of crotonaldehyde in food products, where it can be formed during processing and storage.
The use of a stable isotope-labeled internal standard like Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, chromatographic separation, and instrument response, leading to highly accurate and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 3. youtube.com [youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - 2,4-DinitrophenylHydrazine Synthesis [Lab Report] - Powered by XMB 1.9.11 [sciencemadness.org]
